![molecular formula C13H13ClN2 B1481094 4-Chloro-6-(3-phenylpropyl)pyrimidine CAS No. 2097967-00-3](/img/structure/B1481094.png)
4-Chloro-6-(3-phenylpropyl)pyrimidine
Overview
Description
“4-Chloro-6-(3-phenylpropyl)pyrimidine” is a pyrimidine derivative that has gained significant interest in the scientific community in recent years. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Fungicide Development
Pyrimidine derivatives have been studied for their potential as fungicides. They could serve as lead compounds in designing new fungicides to control plant diseases such as Sclerotinia sclerotiorum .
Anticancer Activity
Pyrimidine and its derivatives have shown promise in anticancer research. They have been tested against various human cancer cell lines, leading to cell death by apoptosis through the inhibition of CDK enzymes .
Anti-inflammatory Agents
Novel pyrazolo[4,3-d]pyrimidine analogs, which are structurally related to pyrimidines, have been synthesized and assessed for their anti-inflammatory effects in cell models .
Antifungal Agents
Some pyrimidine derivatives have been synthesized and tested for their antifungal activities, indicating potential applications in combating fungal infections .
Medicinal Chemistry
The pyrimidine ring and its fused derivatives are of significant interest in medicinal chemistry for developing compounds with various therapeutic effects .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. Some pyrimidine derivatives exert their effects by inhibiting the activity of their target proteins, thereby affecting cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, inhibition of protein kinases can disrupt signal transduction pathways, affecting cellular processes such as cell growth and differentiation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. These properties can influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include changes in cell growth, differentiation, and migration. These effects can be beneficial in the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(3-phenylpropyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMYGOUFFDUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-phenylpropyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.